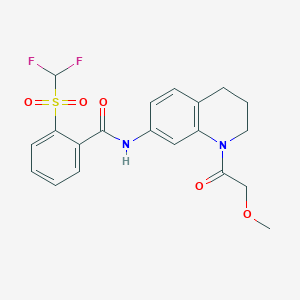

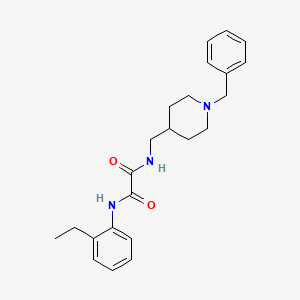

![molecular formula C20H23ClN4 B2755475 2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole CAS No. 1170014-00-2](/img/structure/B2755475.png)

2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

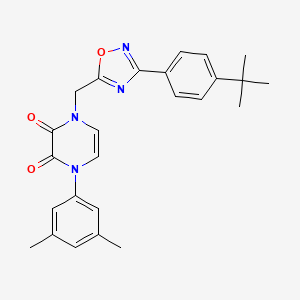

The compound “2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole” is a complex organic molecule. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This core is substituted with a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals . The piperazine ring is further substituted with a chlorobenzyl group .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step procedures. For instance, a related compound was synthesized via a three-step protocol involving the preparation of a 1,2,4-triazole derivative, followed by a reaction with an amine . The exact synthesis procedure for “2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole” is not specified in the available literature.Molecular Structure Analysis

The molecular structure of such compounds is typically determined using techniques like High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy . These techniques provide information about the molecular weight, functional groups, and the carbon-hydrogen framework of the molecule, respectively.Wissenschaftliche Forschungsanwendungen

ACAT Inhibition for Disease Treatment

The derivative "2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)" has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This compound exhibits significant selectivity for human ACAT-1 over ACAT-2 and has improved oral absorption. It is considered promising for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antidiabetic Activity

Piperazine derivatives, including similar compounds, have been identified as new antidiabetic agents. One such derivative, "1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine (PMS 812)," has shown potent antidiabetic activity in a rat model of diabetes, mediated by an increase in insulin secretion (Le Bihan et al., 1999).

Anti-inflammatory Applications

Novel derivatives of this compound have been synthesized and evaluated for anti-inflammatory activity. These compounds, particularly AR-45a and AR-55a, showed significant in-vitro anti-inflammatory activity (Ahmed et al., 2017).

Corrosion Inhibition

Derivatives like PzMBP, a synthesized benzimidazole derivative, have been studied for their corrosion inhibition efficiency on steel in acidic environments. These compounds showed notable inhibition efficiency and were analyzed using various spectroscopic techniques (Yadav et al., 2016).

Antimicrobial and Cytotoxic Activities

Azole-containing piperazine derivatives have shown significant antibacterial and antifungal activities. Compounds like "1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone" exhibited broad-spectrum antimicrobial efficacy and comparable activities to standard drugs like chloramphenicol and fluconazole (Gan et al., 2010).

Anti-HIV Activity

Specific derivatives have been synthesized and evaluated for their anti-HIV activity. For instance, "2-Amino-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]ethanone" was prepared and tested for its potential as a non-nucleoside reverse transcriptase inhibitor (Al-Masoudi et al., 2007).

Anticancer Research

Novel benzimidazole derivatives, including those linked to piperazine, have been synthesized and assessed for their anticancer activity. Compounds like "3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-substituted phenyl-piperazin1-yl)-propan-1-one" showed potent anticancer effects on various human cancer cell lines (Al-Soud et al., 2021).

Zukünftige Richtungen

The future directions for research on “2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole” could include further exploration of its biological activities and potential therapeutic applications. For instance, further work could be done to modify the structures of similar compounds to increase their activity and decrease their cytotoxicity .

Wirkmechanismus

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the α1-ARs, by acting as a ligand . It binds to these receptors with an affinity in the range from 22 nM to 250 nM . This interaction can lead to changes in the receptor’s activity, potentially influencing various neurological conditions .

Biochemical Pathways

The compound’s interaction with α1-ARs affects the adrenergic signaling pathway . This pathway is involved in numerous physiological processes, including cardiac function, smooth muscle contraction, and neurotransmission . The compound’s action on this pathway could have downstream effects on these processes, potentially influencing conditions such as cardiac hypertrophy, congestive heart failure, hypertension, and various neurological disorders .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties influence its bioavailability . In silico docking and molecular dynamics simulations, along with ADME calculations, have been used to study these properties . .

Result of Action

The compound’s action on α1-ARs can have various molecular and cellular effects. For instance, it can influence the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . It can also affect neurotransmission, potentially influencing various neurological conditions . .

Eigenschaften

IUPAC Name |

2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-1-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN4/c1-23-19-8-3-2-7-18(19)22-20(23)15-25-11-9-24(10-12-25)14-16-5-4-6-17(21)13-16/h2-8,13H,9-12,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYRTPKZDJAMRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

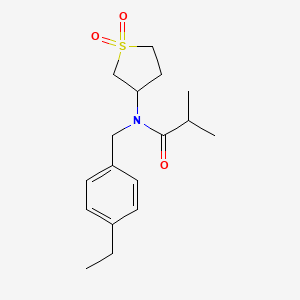

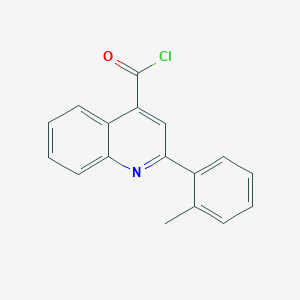

![9-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2755396.png)

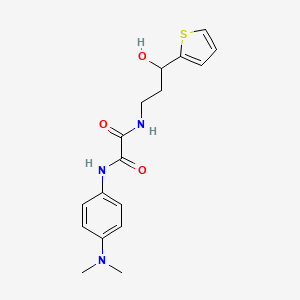

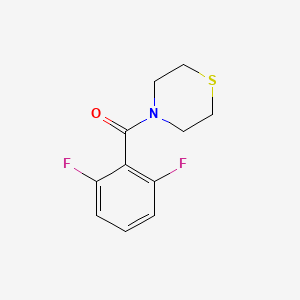

![2-((3,6-Dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2755400.png)

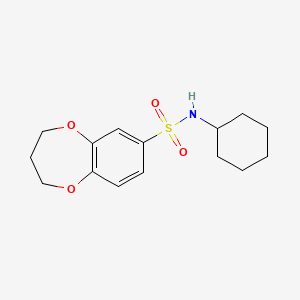

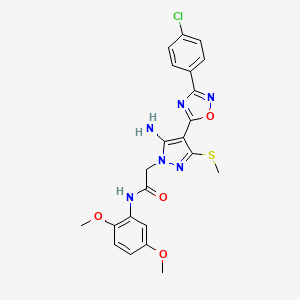

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2755406.png)

![4-Methyl-6-pyrrolidin-1-yl-2-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2755407.png)

![[4-[(4-bromobenzyl)thio]-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2755409.png)